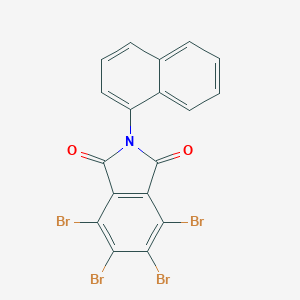
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of four bromine atoms and a naphthyl group attached to an isoindole-dione core, making it a subject of interest for chemists and researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the bromination of 2-(1-naphthyl)-1H-isoindole-1,3(2H)-dione using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
化学反应分析
Types of Reactions
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often used in the presence of ligands to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation.
科学研究应用
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The bromine atoms and the naphthyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 4,5,6,7-tetrabromo-2-(2-naphthyl)-1H-isoindole-1,3(2H)-dione
- 4,5,6,7-tetrabromo-2-phenyl-1H-isoindole-1,3(2H)-dione
- 4,5,6,7-tetrabromo-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
4,5,6,7-TETRABROMO-2-(NAPHTHALEN-1-YL)ISOINDOLE-1,3-DIONE is unique due to the specific positioning of the naphthyl group and the presence of four bromine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Its reactivity and potential biological activities set it apart from similar compounds, providing opportunities for further research and development.
属性
分子式 |
C18H7Br4NO2 |
|---|---|
分子量 |
588.9g/mol |
IUPAC 名称 |
4,5,6,7-tetrabromo-2-naphthalen-1-ylisoindole-1,3-dione |
InChI |
InChI=1S/C18H7Br4NO2/c19-13-11-12(14(20)16(22)15(13)21)18(25)23(17(11)24)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI 键 |
TVILQPCZOCDNPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



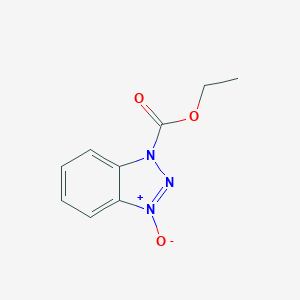
![N-(2-cyanospiro[4H-naphthalene-3,1'-cyclohexane]-1-yl)propanamide](/img/structure/B376982.png)
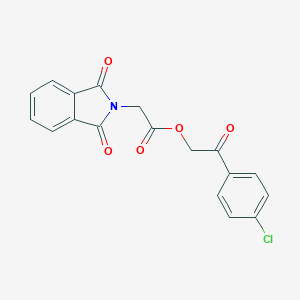
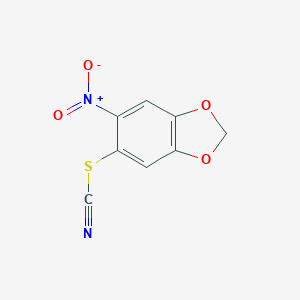
![2,6-Bis(2-phenylvinyl)[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B376986.png)
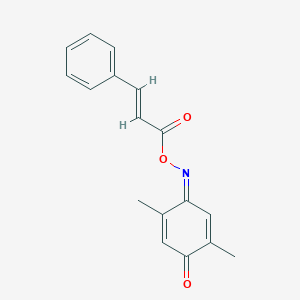
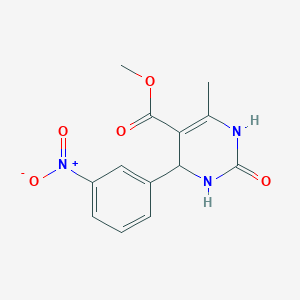
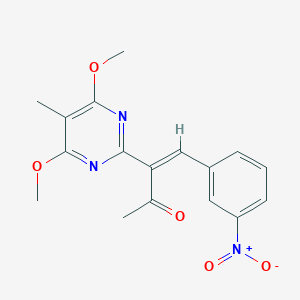
![4-[2-(4-Chlorophenyl)-4-(diphenylphosphoryl)-1,3-oxazol-5-yl]morpholine](/img/structure/B376993.png)
![N-{2,2-dichloro-1-[(4-methyl-6-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)sulfanyl]vinyl}-2,2-dimethylpropanamide](/img/structure/B376995.png)
![2-[4-[4-[2,6-Dinitro-4-(trifluoromethyl)anilino]phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B376997.png)
![N-[4-({4'-[4-(acetylamino)phenoxy]-2,2',3,3',5,5',6,6'-octafluoro[1,1'-biphenyl]-4-yl}oxy)phenyl]acetamide](/img/structure/B376999.png)
![N-{2,2,2-trichloro-1-[(2-isopropyl-6-methyl-4-pyrimidinyl)oxy]ethyl}benzamide](/img/structure/B377000.png)
